molecular formula C12H13ClN2S B5793798 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No. B5793798
M. Wt: 252.76 g/mol
InChI Key: BAHBNWYVXHGRNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine, also known as CPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. CPT belongs to the class of thiazole compounds, which have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of topoisomerase I, an enzyme that is important for DNA replication and repair. By inhibiting topoisomerase I, 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine prevents the unwinding of DNA strands, which leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has also been found to have antimicrobial activity against a variety of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine is its relatively low toxicity, which makes it suitable for use in lab experiments. Additionally, 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one limitation of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine. One area of interest is in the development of new analogs of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, there is ongoing research into the use of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine in combination with other anticancer agents, with the goal of improving treatment outcomes. Finally, there is interest in exploring the potential use of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine in the treatment of other diseases, such as inflammatory disorders and infectious diseases.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzaldehyde with propylamine and thiourea in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is relatively high, with reported yields of up to 80%.

Scientific Research Applications

4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, 4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting tumor growth.

properties

IUPAC Name

4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBNWYVXHGRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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